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CAS No.: 6830-82-6

Cat. No.: B1293638

Get Quote

Abstract
N-Methyl-2-phenylacetamide is a significant chemical entity in the fields of organic synthesis

and pharmaceutical development. Its proper identification, purity assessment, and structural

confirmation are paramount for ensuring downstream experimental reproducibility and meeting

regulatory standards. This technical guide provides a comprehensive suite of protocols and

theoretical insights for the definitive characterization of N-Methyl-2-phenylacetamide. We

detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass

Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography

(HPLC) as orthogonal techniques to build a complete analytical profile of the molecule. This

document is intended for researchers, quality control analysts, and drug development

professionals who require robust and validated methods for its analysis.

Introduction and Physicochemical Profile
N-Methyl-2-phenylacetamide (CAS No. 6830-82-6) is a secondary amide featuring a phenyl

group attached to an acetyl moiety, which is in turn N-methylated. This structure confers

specific chemical properties that are leveraged in various synthetic pathways. The
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unambiguous characterization of this compound is the foundational step for any research or

development application, ensuring that the material's identity and purity are confirmed before

use. In drug development, for instance, even minor impurities can alter biological activity or

introduce toxicity. Therefore, a multi-technique approach is essential for a comprehensive

assessment.

The fundamental physicochemical properties of N-Methyl-2-phenylacetamide are

summarized below.

Property Value Source

IUPAC Name N-methyl-2-phenylacetamide [1]

Molecular Formula C₉H₁₁NO [1]

Molecular Weight 149.19 g/mol [1]

CAS Number 6830-82-6 [1]

Canonical SMILES CNC(=O)CC1=CC=CC=C1 [1]

Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but integrates data from

multiple orthogonal methods. Each technique provides a unique piece of the molecular puzzle.

The logical flow for characterizing a newly synthesized or procured batch of N-Methyl-2-
phenylacetamide should follow a structured path from structural confirmation to purity

verification.
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Caption: Integrated workflow for the characterization of N-Methyl-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Elucidation
Principle of Causality: NMR spectroscopy is the most powerful technique for the de novo

structural elucidation of organic molecules. It operates on the principle that atomic nuclei with

non-zero spin (like ¹H and ¹³C) will align in a magnetic field and absorb electromagnetic

radiation at a frequency characteristic of their chemical environment. This provides detailed

information about the connectivity of atoms, the number of unique protons and carbons, and

their electronic surroundings.
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Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation: Accurately weigh 5-10 mg of N-Methyl-2-phenylacetamide and

dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of

solvent is critical as its residual peak must not overlap with analyte signals.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

Acquire spectra on a 400 MHz (or higher) spectrometer. Higher field strengths provide

better signal dispersion and resolution.[2]

For ¹H NMR, acquire at least 16 scans. Key parameters include a spectral width of ~12

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify signals to singlets. Due to

the low natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer

relaxation delay (e.g., 2 seconds) are required.

Expected Data and Interpretation
The structure of N-Methyl-2-phenylacetamide predicts a specific set of signals. The data

below is based on spectral database information and chemical shift theory.[1]
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¹H NMR (400

MHz, CDCl₃)
Signal Multiplicity Integration Assignment

Chemical Shift

(δ, ppm)
~7.35 - 7.20 Multiplet 5H

Phenyl Ring (Ar-

H)

~5.70 Broad Singlet 1H
Amide Proton (N-

H)

~3.55 Singlet 2H
Methylene (-

CH₂-)

~2.80 Doublet 3H Methyl (N-CH₃)

¹³C NMR (100 MHz, CDCl₃) Signal Assignment

Chemical Shift (δ, ppm) ~171 Amide Carbonyl (C=O)

~135 Quaternary Phenyl (Ar-C)

~129 Phenyl (Ar-CH)

~128 Phenyl (Ar-CH)

~127 Phenyl (Ar-CH)

~44 Methylene (-CH₂)

~26 Methyl (N-CH₃)

Mass Spectrometry (MS): Molecular Weight
Verification
Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized

molecules. It provides the exact molecular weight, confirming the elemental composition, and

offers structural information through the analysis of fragmentation patterns. Gas

Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable

compounds like N-Methyl-2-phenylacetamide.[1]

Protocol: GC-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as Dichloromethane or Ethyl Acetate.

GC Separation:

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film

thickness) such as one based on 5% Phenyl Polysiloxane.

Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1) to prevent column

overloading.

Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then

ramp at 10-20°C/min to a final temperature of ~280°C. This gradient ensures separation

from any residual solvents or impurities.

MS Detection (Electron Ionization - EI):

Ionization Energy: Use a standard EI energy of 70 eV. This energy level is high enough to

cause reproducible fragmentation and is standard across reference libraries.

Mass Range: Scan a mass range from m/z 40 to 300 to capture the molecular ion and all

significant fragments.

Expected Data and Interpretation
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 149,

corresponding to the molecular weight of C₉H₁₁NO.[1]

Key Fragments: The fragmentation pattern is a structural fingerprint. Expected fragments for

N-Methyl-2-phenylacetamide include:

m/z = 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of compounds

with a benzyl group.

m/z = 58: The [CH₃NH=CH₂]⁺ or related fragment from cleavage adjacent to the nitrogen.
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Infrared (IR) Spectroscopy: Functional Group
Identification
Principle of Causality: IR spectroscopy measures the vibrations of bonds within a molecule.

Specific bonds absorb infrared radiation at characteristic frequencies. This allows for the rapid

and non-destructive identification of key functional groups, serving as an excellent orthogonal

technique to confirm the presence of the amide and aromatic ring.

Protocol: FTIR Analysis (KBr Pellet)
Sample Preparation: Mix ~1-2 mg of the N-Methyl-2-phenylacetamide sample with ~100-

200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation
The IR spectrum provides a distinct fingerprint based on the molecule's functional groups.[1][3]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3300 N-H Stretch Secondary Amide

~3060, 3030 C-H Stretch Aromatic Ring

~2930 C-H Stretch Aliphatic (CH₃, CH₂)

~1640 C=O Stretch (Amide I) Secondary Amide

~1550 N-H Bend (Amide II) Secondary Amide

~1495, 1450 C=C Stretch Aromatic Ring

~740, 700 C-H Out-of-Plane Bend Monosubstituted Benzene

High-Performance Liquid Chromatography (HPLC):
Purity and Quantification
Principle of Causality: HPLC is the gold standard for assessing the purity of pharmaceutical

compounds and other high-purity chemicals. Reverse-Phase HPLC (RP-HPLC) separates

compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with

a polar mobile phase. More hydrophobic compounds are retained longer on the column. By

using a UV detector, non-UV active impurities can be detected, and the area of the main peak

relative to the total area of all peaks provides a quantitative measure of purity.

Protocol: RP-HPLC Purity Analysis
This protocol is adapted from established methods for similar phenylacetamide derivatives.[4]

[5][6]

Instrumentation & Materials:

HPLC system with a UV-Vis detector.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric

Acid.
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Mobile Phase B: Acetonitrile (MeCN).

Sample Diluent: 50:50 Water:Acetonitrile.

Sample Preparation: Prepare a stock solution of N-Methyl-2-phenylacetamide at 1.0

mg/mL in the diluent. Further dilute to a working concentration of ~0.1 mg/mL. Filter through

a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30°C.

Detection Wavelength: 210 nm or 254 nm (where the phenyl group absorbs).

Gradient Elution:

0-2 min: 30% B

2-15 min: Linear gradient from 30% B to 90% B

15-17 min: Hold at 90% B

17-18 min: Return to 30% B

18-25 min: Re-equilibration at 30% B

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the

peak area of N-Methyl-2-phenylacetamide by the total peak area of all components and

multiplying by 100.

HPLC Workflow Diagram
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Caption: Experimental workflow for the HPLC purity analysis.

Conclusion
The characterization of N-Methyl-2-phenylacetamide requires a multi-faceted analytical

approach. By integrating data from NMR for structural confirmation, MS for molecular weight

verification, IR for functional group identification, and HPLC for purity assessment, a complete

and reliable profile of the compound can be established. The protocols and interpretive

guidelines presented in this document provide a robust framework for researchers and

scientists to ensure the quality and integrity of their materials, which is a critical prerequisite for

successful research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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